While the provided literature does not specifically detail the synthesis of 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, it highlights the synthesis of several closely related analogs, such as AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride) and 77-LH-28-1 (1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone). These syntheses generally involve multi-step reactions starting from substituted benzene derivatives and utilizing various chemical transformations like alkylation, cyclization, and reduction reactions. []
The provided literature primarily focuses on the pharmacological activity of related compounds like AC-42 and 77-LH-28-1 as allosteric agonists of muscarinic acetylcholine receptors (mAChRs), specifically M1 mAChR. [, , , , ] Allosteric agonists bind to a site distinct from the orthosteric acetylcholine binding site, inducing conformational changes that activate the receptor and initiate downstream signaling. [, , , , ] While 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone itself was not investigated for its mechanism of action, its structural similarity to these compounds suggests it might also possess allosteric modulatory activity at mAChRs. Further investigation is needed to confirm this hypothesis.
The information gleaned from studying 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone and its analogs could potentially contribute to the development of novel therapeutics for diseases like Alzheimer's disease, schizophrenia, and other conditions where mAChR modulation might provide therapeutic benefit. [, , , , ]
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2